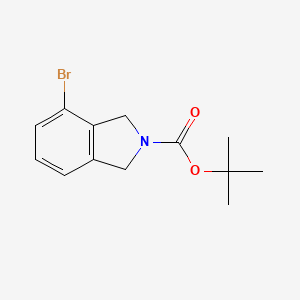

Tert-butyl 4-bromoisoindoline-2-carboxylate

説明

tert-Butyl 4-bromoisoindoline-2-carboxylate (CAS 1036235-27-8) is a brominated heterocyclic compound with the molecular formula C₁₃H₁₆BrNO₂ and a molecular weight of 298.18 g/mol . It is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. The compound features a tert-butyl ester group, which acts as a protective group for carboxylic acids, and a bromine atom at the 4-position of the isoindoline ring. This bromine substitution enhances its reactivity in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the construction of complex molecular architectures .

However, commercial specifications indicate a purity of ≥98% (HPLC) and moisture content ≤0.5% .

特性

IUPAC Name |

tert-butyl 4-bromo-1,3-dihydroisoindole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO2/c1-13(2,3)17-12(16)15-7-9-5-4-6-11(14)10(9)8-15/h4-6H,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFCZVUVSPUKWET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=C(C1)C(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10678779 | |

| Record name | tert-Butyl 4-bromo-1,3-dihydro-2H-isoindole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1035235-27-8 | |

| Record name | 1,1-Dimethylethyl 4-bromo-1,3-dihydro-2H-isoindole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1035235-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-bromo-1,3-dihydro-2H-isoindole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The most established preparation method for tert-butyl 4-bromoisoindoline-2-carboxylate involves the esterification of a brominated isoindoline precursor. The typical synthetic route includes:

- Starting Material: 4-bromoisoindoline-1,3-dione or 4-bromoisoindoline derivatives.

- Esterification Agent: tert-butyl alcohol.

- Catalyst: Strong acid catalysts such as sulfuric acid.

- Reaction Conditions: The reaction is generally performed under reflux to promote complete conversion of the starting material to the ester product.

This method proceeds via nucleophilic attack of tert-butyl alcohol on the carbonyl groups of the isoindoline-1,3-dione, followed by ring closure and formation of the tert-butyl ester at the 2-position.

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| 1 | 4-bromoisoindoline-1,3-dione + tert-butyl alcohol + H2SO4 (catalyst) | Esterification to tert-butyl 4-bromo-1-oxoisoindoline-2-carboxylate under reflux |

| 2 | Purification (e.g., recrystallization or chromatography) | Isolation of pure this compound |

This approach is widely used due to its straightforwardness and the stability of the tert-butyl ester protecting group, which improves solubility and handling properties of the compound.

Alternative Synthetic Approaches

While the direct esterification of 4-bromoisoindoline-1,3-dione is the primary method, alternative routes include:

- Bromination of tert-butyl isoindoline-2-carboxylate: Starting from tert-butyl isoindoline-2-carboxylate, bromination at the 4-position can be achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions to avoid over-bromination.

- Stepwise synthesis via isoindoline intermediates: Construction of the isoindoline ring system followed by selective bromination and subsequent tert-butyl esterification.

These methods may be chosen based on availability of starting materials or specific purity requirements.

Industrial Production Considerations

In industrial settings, the synthesis of this compound is optimized for scale and efficiency:

- Continuous flow reactors: These allow precise control over reaction parameters such as temperature, pressure, and reactant concentration, enhancing yield and product consistency.

- Automated process control: Ensures reproducibility and reduces human error.

- Use of green chemistry principles: Minimizing hazardous reagents and waste generation.

Such process intensification techniques are crucial for producing high-purity compounds for pharmaceutical applications.

Reaction Mechanism Insights

The esterification mechanism typically involves:

- Protonation of the carbonyl oxygen by the acid catalyst.

- Nucleophilic attack by tert-butyl alcohol on the activated carbonyl carbon.

- Formation of a tetrahedral intermediate.

- Elimination of water leading to the ester formation.

The bromine substituent at the 4-position remains intact during esterification, allowing further functionalization if required.

Summary Table of Preparation Methods

| Method Type | Starting Material | Key Reagents & Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct Esterification | 4-bromoisoindoline-1,3-dione | tert-butyl alcohol, sulfuric acid, reflux | Simple, high yield, stable product | Requires strong acid catalyst |

| Bromination of Ester | tert-butyl isoindoline-2-carboxylate | NBS or brominating agents, controlled temp | Selective bromination possible | Risk of over-bromination |

| Stepwise Synthesis | Isoindoline intermediates | Multi-step synthesis, bromination, esterification | Flexibility in substitution pattern | More complex, longer synthesis time |

| Industrial Continuous Flow | Same as above | Automated reactors, controlled parameters | High purity, scalable | Requires specialized equipment |

Research Findings and Optimization

- Studies indicate that controlling the reaction temperature and acid concentration during esterification is critical to prevent side reactions and decomposition.

- Optimization of bromination conditions (e.g., reagent stoichiometry, solvent choice) improves regioselectivity and yield.

- Use of tert-butyl ester as a protecting group enhances compound stability during subsequent synthetic transformations.

Analytical Characterization Post-Synthesis

After synthesis, the compound is typically characterized by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirming the chemical structure and substitution pattern.

- Mass Spectrometry (MS): Verifying molecular weight (312.16 g/mol for tert-butyl 4-bromo-1-oxoisoindoline-2-carboxylate).

- Infrared Spectroscopy (IR): Identifying ester carbonyl and other functional groups.

- High-Performance Liquid Chromatography (HPLC): Assessing purity and yield.

This detailed overview consolidates the preparation methods of this compound, highlighting the primary synthetic routes, industrial considerations, and research insights necessary for expert-level understanding and application.

化学反応の分析

Types of Reactions

Tert-butyl 4-bromoisoindoline-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

Tert-butyl 4-bromoisoindoline-2-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is utilized in the study of biological pathways and the development of bioactive molecules.

Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.

Industry: The compound is employed in the production of specialty chemicals and materials .

作用機序

The mechanism of action of tert-butyl 4-bromoisoindoline-2-carboxylate involves its interaction with various molecular targets. The bromine atom and the tert-butyl ester group play crucial roles in its reactivity and binding affinity. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing biological pathways and cellular processes .

類似化合物との比較

Table 1: Structural and Functional Comparison of Selected Compounds

Key Observations:

- Positional Isomerism : The placement of bromine (e.g., 4-bromo vs. 5-bromo) influences electronic and steric properties. For example, 4-bromo substitution on isoindoline (original compound) may offer distinct reactivity compared to 5-bromo on indoline (CAS 261732-38-1) due to ring strain and electron distribution differences .

- Functional Group Variations: Amino vs. Bromomethyl Group: The bromomethyl analog (CAS 2306265-50-7) enables alkylation reactions, expanding utility in polymer or dendrimer synthesis .

- Steric and Electronic Effects : The tert-butyl group in all compounds provides steric protection to the carboxylate moiety, enhancing stability during synthetic steps. However, additional substituents (e.g., dimethyl or oxo groups in CAS 2708281-97-2) alter solubility and reactivity .

生物活性

Tert-butyl 4-bromoisoindoline-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 272.14 g/mol. The compound features a tert-butyl group, a bromo substituent, and an isoindoline core, which is crucial for its biological interactions.

Research indicates that this compound may act through multiple pathways:

- Kinase Inhibition : Preliminary studies suggest that this compound exhibits inhibitory effects on various kinases, similar to other isoindoline derivatives. Kinases play critical roles in cell signaling, and their inhibition can lead to altered cellular functions, including apoptosis and cell proliferation .

- Receptor Interaction : The compound may interact with specific receptors involved in neurotrophic signaling. This interaction is significant as it could influence neuroprotective pathways and synaptic plasticity .

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound:

- Inhibition of Tumor Cell Migration : In vitro assays demonstrated that the compound significantly inhibits the migratory capabilities of cancer cells, suggesting its potential as an anti-metastatic agent. This effect was observed in various cancer cell lines, indicating broad applicability .

- Cadherin Switching : The compound has been shown to inhibit cadherin switching in pancreatic cancer cells, a process linked to increased motility and aggressiveness of cancer cells. Immunofluorescence staining revealed that treatment with this compound led to increased E-cadherin levels and decreased N-cadherin levels, which are critical markers of epithelial-to-mesenchymal transition (EMT) .

Neuroprotective Effects

The interaction with neurotrophic receptors suggests potential neuroprotective effects:

- Neurotrophic Signaling Modulation : The compound may modulate signaling pathways associated with neurotrophic factors, which are vital for neuronal survival and differentiation. This could make it a candidate for treating neurodegenerative diseases .

Case Studies

A notable study examined the effects of this compound on pancreatic cancer cells derived from genetically engineered mouse models. The findings indicated that treatment resulted in:

- Reduced Cell Migration : A significant decrease in cell migration was observed in wound healing assays.

- Altered Protein Expression : Changes in cadherin expression were documented, highlighting the compound's role in EMT regulation .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

| Compound Variation | Biological Activity | Notes |

|---|---|---|

| Parent Isoindoline | Moderate activity | Base structure with limited potency |

| Bromo Substitution | Enhanced activity | Increased selectivity towards kinase targets |

| Tert-butyl Group | Improved solubility | Facilitates better bioavailability |

The introduction of various substituents has shown to enhance or diminish activity against specific targets, emphasizing the importance of structural modifications in drug design.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tert-butyl 4-bromoisoindoline-2-carboxylate, and what reaction conditions are critical for optimizing yield and purity?

- Methodological Answer : The synthesis typically involves multi-step protocols, including bromination of tert-butyl isoindoline precursors or coupling reactions. Key steps may involve:

- Bromination : Use of N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) in anhydrous solvents like DMF or THF to minimize side reactions.

- Protection/Deprotection : The tert-butyl carbamate group is introduced via Boc-anhydride in the presence of a base (e.g., DMAP) to protect the amine functionality .

- Critical Conditions : Inert atmospheres (N₂/Ar) and moisture-free solvents are essential to prevent hydrolysis of intermediates. Yields depend on stoichiometric precision and purification via column chromatography (silica gel, hexane/EtOAc gradients) .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the tert-butyl group (δ ~1.4 ppm for 9H singlet) and bromine-induced deshielding in aromatic protons (δ 7.2–7.8 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion [M+H]⁺ or [M+Na]⁺, with isotopic patterns confirming bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).

- Elemental Analysis : Matches calculated values for C, H, N, and Br to ensure purity .

Advanced Research Questions

Q. How does the bromine substituent in this compound influence its reactivity in transition-metal-catalyzed cross-coupling reactions?

- Methodological Answer :

- Reactivity Profile : The C-Br bond undergoes Suzuki-Miyaura, Buchwald-Hartwig, or Ullmann couplings. Bromine’s electronegativity enhances oxidative addition with Pd(0) catalysts (e.g., Pd(PPh₃)₄).

- Side Reactions : Competing dehalogenation or homocoupling can occur. Mitigation strategies include:

- Ligand Selection : Bulky ligands (XPhos) suppress β-hydride elimination.

- Solvent Optimization : Use of polar aprotic solvents (DMSO, DMF) stabilizes intermediates.

- Temperature Control : Lower temperatures (60–80°C) reduce decomposition .

Q. What challenges arise in crystallographic refinement of this compound derivatives, and how can SHELX software address these?

- Methodological Answer :

- Challenges : Heavy bromine atoms cause strong X-ray absorption, complicating data collection. Disorder in the tert-butyl group or solvent molecules may require constrained refinement.

- SHELX Solutions :

- SHELXL : Refinement with anisotropic displacement parameters for Br and C atoms.

- TWIN Commands : For handling twinned crystals (common in bulky tert-butyl derivatives).

- HKLF 5 Format : Merges data from multiple frames to improve signal-to-noise ratios .

Q. How do hydrogen-bonding interactions influence the crystal packing of this compound, and what graph-set analyses are applicable?

- Methodological Answer :

- Hydrogen Bonding : The carboxylate oxygen and NH groups form intermolecular bonds, often creating R₂²(8) motifs. Bromine may participate in halogen bonding (C-Br⋯O).

- Graph-Set Analysis : Etter’s notation identifies chains (C(4)), rings (R₂²(8)), and self-assembled dimers. Tools like Mercury (CCDC) visualize these patterns, aiding in polymorph prediction .

Q. What computational methods predict the biological activity or pharmacokinetic properties of this compound derivatives?

- Methodological Answer :

- QSAR Models : Use molecular descriptors (logP, polar surface area) to correlate structure with CYP450 inhibition (e.g., CYP2C19) .

- Docking Studies : AutoDock Vina or Schrödinger Suite predicts binding to targets like kinases or GPCRs.

- ADMET Prediction : SwissADME or pkCSM estimates bioavailability, blood-brain barrier penetration, and toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。